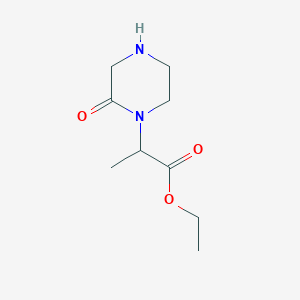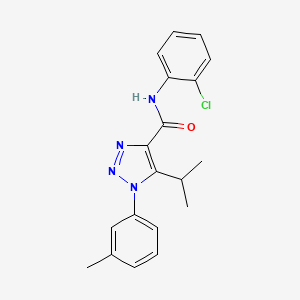![molecular formula C18H18N4O3S B2906160 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034633-44-6](/img/structure/B2906160.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]oxazole ring, a pyrimidin-4-yloxy group, and a piperidin-1-yl ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole ring can be functionalized with a thiol group using reagents such as thiourea or Lawesson’s reagent.
Pyrimidin-4-yloxy Group Introduction: This step involves the nucleophilic substitution of a halogenated pyrimidine with a hydroxyl group.
Piperidin-1-yl Ethanone Formation: The final step involves the coupling of the piperidine ring with the ethanone moiety, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrimidines, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.
Uniqueness
2-(Benzo[d]oxazol-2-ylthio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17(11-26-18-21-14-5-1-2-6-15(14)25-18)22-9-3-4-13(10-22)24-16-7-8-19-12-20-16/h1-2,5-8,12-13H,3-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKPBOHTPOBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3O2)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2906077.png)


![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)

![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2906084.png)

![{[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formic acid](/img/structure/B2906090.png)
![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2906093.png)


![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

